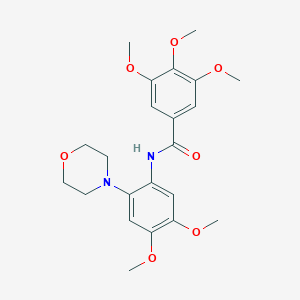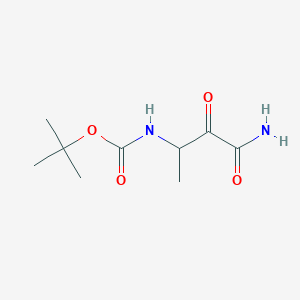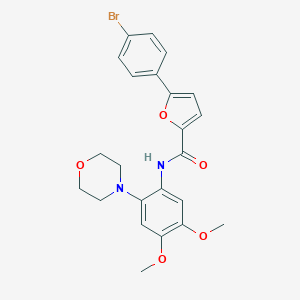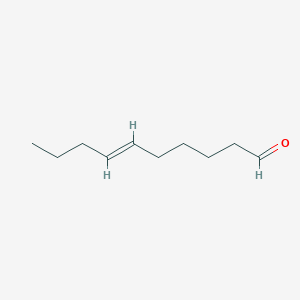
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a benzamide derivative that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological and pathological processes.
作用机制
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has a high affinity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of this receptor has been shown to improve cognitive function and reduce inflammation and oxidative stress. N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has been shown to enhance the activity of this receptor, leading to improved cognitive function and other beneficial effects.
Biochemical and Physiological Effects:
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, reduced inflammation and oxidative stress, and neuroprotection. It has also been investigated for its potential to modulate the immune system and reduce the severity of autoimmune disorders.
实验室实验的优点和局限性
One of the major advantages of N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide is its high affinity for the alpha7 nAChR, which makes it a potent and selective ligand for this receptor. However, it also has some limitations, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
未来方向
There are many potential future directions for research on N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide, including further optimization of its pharmacokinetic properties, investigation of its potential therapeutic applications in a variety of neurological and inflammatory disorders, and exploration of its potential to modulate the immune system and reduce the severity of autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects or safety concerns.
合成方法
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzoic acid with 4,5-dimethoxy-2-nitrobenzyl chloride, followed by reduction with sodium borohydride and subsequent reaction with morpholine and benzoyl chloride. This method has been optimized for high yield and purity.
科学研究应用
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has also been investigated for its potential anti-inflammatory and neuroprotective effects.
属性
产品名称 |
N~1~-(4,5-dimethoxy-2-morpholinophenyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C22H28N2O7 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H28N2O7/c1-26-17-12-15(16(13-18(17)27-2)24-6-8-31-9-7-24)23-22(25)14-10-19(28-3)21(30-5)20(11-14)29-4/h10-13H,6-9H2,1-5H3,(H,23,25) |
InChI 键 |
XFXNCXFOYQYRGP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2N3CCOCC3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)